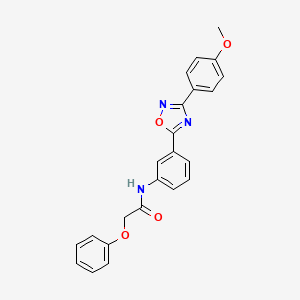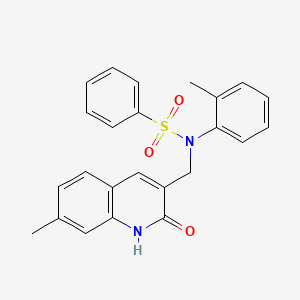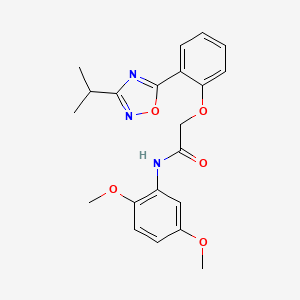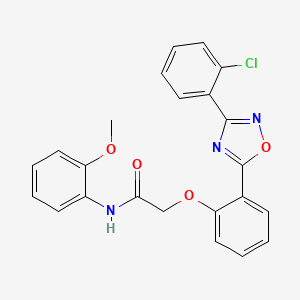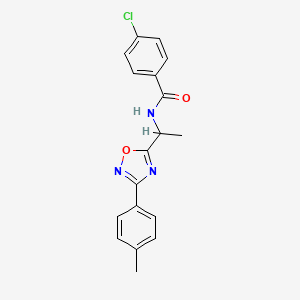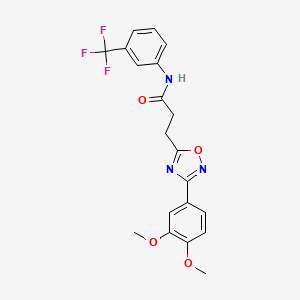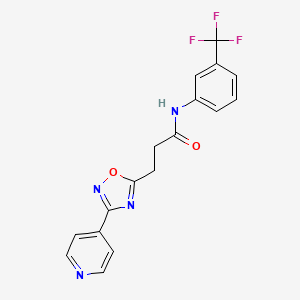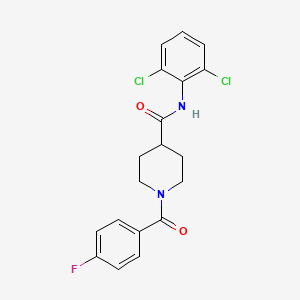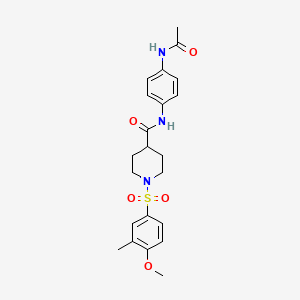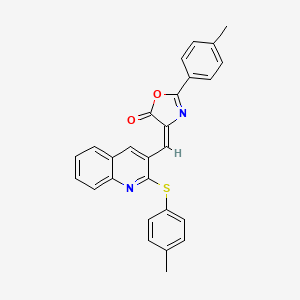
(E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the family of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring. The synthesis of this compound involves a multistep process that requires the use of specialized reagents and techniques.
作用机制
The mechanism of action of (E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its cytotoxic activity by inducing apoptosis, a process of programmed cell death. This compound may also inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one are not fully understood. However, studies have suggested that this compound may exhibit antioxidant activity, which may protect cells from oxidative stress and prevent oxidative damage to biomolecules. This compound may also exhibit anti-inflammatory activity, which may reduce inflammation and prevent tissue damage.
实验室实验的优点和局限性
The advantages of (E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one for lab experiments include its high potency and selectivity against cancer cells, its fluorescent properties, and its potential as a therapeutic agent for various diseases. However, the limitations of this compound include its complex synthesis method, its potential toxicity, and its limited availability.
未来方向
For (E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its applications as a fluorescent probe for detecting biomolecules and monitoring biochemical reactions. Future studies may also focus on developing more efficient and cost-effective synthesis methods for this compound, as well as improving its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of (E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one involves a multistep process that requires the use of specialized reagents and techniques. The synthesis starts with the reaction of 2-amino-3-methylquinoline with p-tolylthioacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the corresponding p-tolylthioquinoline. The p-tolylthioquinoline is then reacted with p-tolualdehyde in the presence of a base such as potassium carbonate (K2CO3) to yield the Schiff base intermediate. Finally, the Schiff base intermediate is cyclized with oxalic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to yield (E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one.
科学研究应用
(E)-2-(p-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting biomolecules and monitoring biochemical reactions.
属性
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-7-11-19(12-8-17)25-28-24(27(30)31-25)16-21-15-20-5-3-4-6-23(20)29-26(21)32-22-13-9-18(2)10-14-22/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWZIQIGWXWAML-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

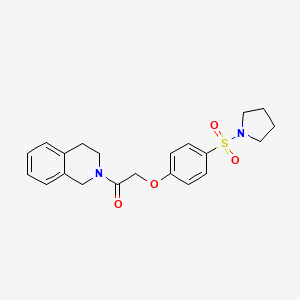
![methyl 2-[3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]-4,5-dimethoxybenzoate](/img/structure/B7688288.png)

